Technical Whitepaper: [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine (CAS 847818-54-6)
Technical Whitepaper: [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine (CAS 847818-54-6)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive review of publicly available scientific literature and patent databases did not yield specific in-depth technical data, experimental protocols, or biological activity studies for [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine. The following guide is based on general principles of pyrazole chemistry, synthesis, and potential applications derived from related compounds. The information provided should be considered illustrative for a compound of this class.
Introduction
[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine is a substituted pyrazole derivative. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The presence of a 4-bromo substituent offers a versatile handle for further chemical modification, such as cross-coupling reactions, while the N-linked dimethylaminoethyl side chain can influence physicochemical properties like solubility and basicity, as well as interactions with biological targets. This document aims to provide a foundational technical guide for researchers interested in this and similar molecules.
Physicochemical Properties
Based on information from chemical suppliers, the fundamental properties of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine are summarized below.
| Property | Value | Source |
| CAS Number | 847818-54-6 | [1] |
| Molecular Formula | C₇H₁₂BrN₃ | [2] |
| Molecular Weight | 218.09 g/mol | [2] |
| Purity | Typically ≥95% | [2] |
| Description | Versatile small molecule scaffold | [2] |
General Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine is not available in the searched literature, a plausible synthetic route can be conceptualized based on standard organic chemistry principles for pyrazole synthesis.
Illustrative Synthetic Workflow
A common method for the synthesis of N-alkylated pyrazoles involves the alkylation of a pyrazole ring with a suitable alkyl halide. The following diagram illustrates a potential synthetic workflow.
Caption: Illustrative synthetic workflow for N-alkylation of 4-bromopyrazole.
General Experimental Protocol (Hypothetical)
Objective: To synthesize [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine via N-alkylation of 4-bromopyrazole.
Materials:
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4-Bromopyrazole
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2-Chloro-N,N-dimethylethanamine hydrochloride
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Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
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Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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To a solution of 4-bromopyrazole (1 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Allow the reaction mixture to stir at room temperature for 30 minutes.
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Add a solution of 2-chloro-N,N-dimethylethanamine (or its hydrochloride salt with an additional equivalent of base) (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
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Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
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Extract the aqueous layer with ethyl acetate (3 x volume).
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Combine the organic layers, wash with saturated aqueous NaHCO₃ and then with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.
Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Potential Applications and Biological Activity (General for Pyrazole Derivatives)
While no specific biological activity data has been reported for [2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine, the pyrazole core is a key feature in many biologically active compounds. The following represents potential areas of investigation for a molecule of this class.
Areas of Interest for Screening
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Oncology: Many pyrazole derivatives have demonstrated anticancer activity through various mechanisms, such as kinase inhibition.
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Inflammation: Some pyrazoles are known to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.
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Infectious Diseases: The pyrazole scaffold has been incorporated into compounds with antibacterial and antifungal properties.
Illustrative Biological Screening Workflow
The following diagram outlines a general workflow for the initial biological screening of a novel pyrazole compound.
Caption: A general workflow for the biological evaluation of a novel compound.
Conclusion
[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine is a chemical entity with potential for further exploration in medicinal chemistry and drug discovery. Although specific data regarding its synthesis and biological activity are not currently available in the public domain, its structural features suggest that it could serve as a valuable building block or a candidate for biological screening. The general protocols and workflows provided in this document offer a starting point for researchers interested in investigating this and related pyrazole derivatives. Further empirical studies are necessary to elucidate the specific properties and potential applications of this compound.
